[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate
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Overview
Description
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate is a natural product isolated from the gorgonian corals of the genus Junceella, specifically Junceella fragilis and Junceella juncea . It belongs to the class of briarane-type diterpenoids, which are known for their complex structures and diverse biological activities .
Preparation Methods
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate is typically isolated from the gorgonian corals through extraction and purification processes. The corals are collected from their natural habitat, usually the tropical and subtropical Indo-Pacific Ocean . The extraction involves solvent extraction followed by chromatographic techniques to purify the compound Industrial production methods for [(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[96101,14
Chemical Reactions Analysis
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides and other oxygenated derivatives .
Scientific Research Applications
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate has been studied for its potential biomedical applications. It has shown anti-inflammatory activity by inhibiting the release of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Additionally, this compound has been investigated for its potential anticancer properties . In chemistry, it serves as a model compound for studying the synthesis and reactivity of briarane-type diterpenoids . In biology, it is used to understand the ecological roles of marine natural products .
Mechanism of Action
The mechanism of action of [(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate involves its interaction with molecular targets such as iNOS and COX-2 . By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . The exact molecular pathways involved in its anticancer activity are still under investigation .
Comparison with Similar Compounds
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate is unique among briarane-type diterpenoids due to its specific structural features and biological activities . Similar compounds include other briarane diterpenoids such as praelolide, junceellolides A, B, and D, and fragilides . These compounds share similar structural motifs but differ in their specific functional groups and biological activities .
Properties
Molecular Formula |
C28H35ClO11 |
---|---|
Molecular Weight |
583 g/mol |
IUPAC Name |
[(1R,2S,3S,7S,8R,9R,10R,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C28H35ClO11/c1-11-9-10-18(35-14(4)30)27(8)19(11)23(37-16(6)32)28-13(3)26(34)39-24(28)20(29)12(2)21(40-28)22(36-15(5)31)25(27)38-17(7)33/h13,18-25H,1-2,9-10H2,3-8H3/t13-,18-,19+,20-,21+,22+,23-,24-,25-,27-,28+/m0/s1 |
InChI Key |
PXWWTSQKNXBHTK-PKHRRWLYSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@]13[C@H]([C@H]4C(=C)CC[C@@H]([C@@]4([C@H]([C@@H]([C@H](O3)C(=C)[C@@H]2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(=O)OC2C13C(C4C(=C)CCC(C4(C(C(C(O3)C(=C)C2Cl)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C |
Synonyms |
junceellin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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